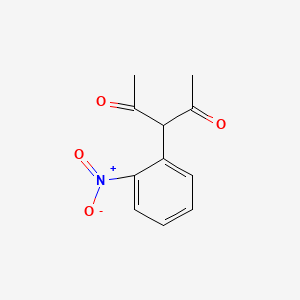

3-(2-Nitrophenyl)pentane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89185-84-2 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-(2-nitrophenyl)pentane-2,4-dione |

InChI |

InChI=1S/C11H11NO4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3 |

InChI Key |

CBYZMHCTWCVYKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 2 Nitrophenyl Pentane 2,4 Dione

Direct Synthesis Approaches for 3-(2-Nitrophenyl)pentane-2,4-dione

Direct synthesis methods focus on introducing the 2-nitrophenyl group onto the third carbon of the pentane-2,4-dione molecule in a single key step. These approaches can be broadly categorized into condensation reactions involving nitrogen-based precursors and modern cross-coupling reactions that form a direct carbon-carbon bond.

Condensation Reactions with 2-Nitroaniline (B44862) Derivatives and Pentane-2,4-dione

Condensation reactions provide a classic route to functionalize β-dicarbonyl compounds. By using derivatives of 2-nitroaniline, it is possible to form products through diazonium salt coupling or direct condensation with hydrazines.

A prominent method for reacting an aromatic amine with a β-dicarbonyl compound is through an azo coupling reaction, often referred to as the Japp-Klingemann reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This procedure involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with an active methylene (B1212753) compound. researchgate.net

First, the primary aromatic amine, 2-nitroaniline, is converted into its corresponding diazonium salt. This is typically achieved by treating a cooled, acidic solution of 2-nitroaniline with sodium nitrite. orgsyn.orgresearchgate.netpearson.com The resulting 2-nitrobenzenediazonium (B1203363) salt is a potent electrophile.

In the second stage, this diazonium salt is reacted with pentane-2,4-dione. The active methylene group (C3) of pentane-2,4-dione is readily deprotonated in a basic or buffered medium, forming a nucleophilic enolate that attacks the terminal nitrogen of the diazonium salt. organic-chemistry.orgniscpr.res.in This electrophilic aromatic substitution-type reaction results in the formation of an azo compound, 3-[(E)-2-(2-nitrophenyl)diazen-1-yl]pentane-2,4-dione, which is a brightly colored azo dye. orgsyn.org While this product is an azo-coupled derivative rather than the C-C bonded target molecule, it is the direct outcome of this synthetic strategy.

Table 1: Diazonium Salt Coupling Reaction Parameters

| Step | Reagent | Conditions | Purpose |

| 1. Diazotization | 2-Nitroaniline, Hydrochloric Acid (or Sulfuric Acid), Sodium Nitrite | Aqueous solution, 0-5 °C | Formation of 2-nitrobenzenediazonium chloride. orgsyn.orgpearson.com |

| 2. Coupling | Pentane-2,4-dione, Sodium Acetate (B1210297) (or other base) | Aqueous or alcoholic solution, cooled | Deprotonation of pentane-2,4-dione and electrophilic attack by the diazonium salt. niscpr.res.in |

Another condensation approach involves the reaction of a hydrazine (B178648) derivative, such as 2-nitrophenylhydrazine (B1229437), with pentane-2,4-dione. The reaction between a ketone or aldehyde and a substituted hydrazine typically yields a hydrazone. wikipedia.orgvaia.com In this case, the condensation of 2-nitrophenylhydrazine with one of the carbonyl groups of pentane-2,4-dione, usually under mildly acidic conditions, forms the corresponding 2-nitrophenylhydrazone. niscpr.res.invaia.com

This reaction is the first step in the well-known Fischer indole (B1671886) synthesis, where the resulting hydrazone can be treated with a strong acid catalyst to cyclize into an indole. wikipedia.orgjk-sci.commdpi.com However, for the purposes of direct synthesis, the stable hydrazone is the primary product of the initial condensation. Under certain conditions, particularly with the 1,3-dicarbonyl structure of acetylacetone, the reaction can proceed further to form heterocyclic compounds like pyrazoles. nih.govresearchgate.net The formation of a direct C-C bond to yield this compound is not the expected outcome of this condensation pathway.

C-Alkylation and C-Arylation of Pentane-2,4-dione with Nitrophenyl Precursors

Modern synthetic methods allow for the direct formation of a carbon-carbon bond between an aromatic ring and the active methylene carbon of pentane-2,4-dione. These C-arylation reactions often employ transition metal catalysts to facilitate the coupling of a nitrophenyl precursor with the β-dicarbonyl compound.

The Ullmann reaction, traditionally known for synthesizing symmetric biaryl compounds, has been adapted for various cross-coupling reactions, including C-C bond formation. mdpi.comnih.gov In an Ullmann-type condensation, an aryl halide (e.g., 1-chloro-2-nitrobenzene (B146284) or 1-iodo-2-nitrobenzene) can be coupled with a nucleophile. For the synthesis of this compound, the enolate of pentane-2,4-dione acts as the carbon nucleophile.

These reactions are typically promoted by a copper catalyst, which can be in the form of copper metal, copper(I) salts (like CuI), or copper oxides. mdpi.comstackexchange.com The reaction generally requires a base to generate the enolate from pentane-2,4-dione, a high-boiling polar aprotic solvent such as dimethylformamide (DMF), and elevated temperatures. mdpi.com The nitro group on the aryl halide makes the substrate more reactive towards nucleophilic substitution, facilitating the coupling process.

A significant advancement in Ullmann-type reactions is the use of heterogeneous catalysts, particularly metal oxide nanoparticles. Copper(II) oxide nanoparticles (CuO-NPs) have proven to be highly effective catalysts for the C-arylation of active methylene compounds. vaia.com Research on the synthesis of the analogous compound, 3-(2-chlorophenyl)-2,4-pentadione, demonstrates the efficacy of this method. vaia.com

CuO nanoparticles, often prepared via methods like hydrothermal synthesis, offer a substantial increase in surface area compared to bulk CuO. vaia.com This high surface-to-volume ratio enhances catalytic activity, leading to higher product yields in shorter reaction times. researchgate.netvaia.com Furthermore, as a heterogeneous catalyst, the CuO nanoparticles can be easily recovered from the reaction mixture by filtration or centrifugation and reused for several cycles with minimal loss of activity, making the process more economical and sustainable. vaia.com

The reaction involves heating the aryl halide (1-halo-2-nitrobenzene), pentane-2,4-dione, a base, and a catalytic amount of CuO nanoparticles in a suitable solvent. The enhanced activity of the nano-catalyst often allows for milder reaction conditions compared to traditional Ullmann reactions.

Table 2: CuO-Nanoparticle Catalyzed C-Arylation of Pentane-2,4-dione

| Component | Example Material | Role | Finding |

| Aryl Halide | 1-Chloro-2-nitrobenzene | Arylating Agent | Provides the 2-nitrophenyl group. |

| Active Methylene Cpd. | Pentane-2,4-dione | Carbon Nucleophile | The source of the dicarbonyl backbone. |

| Catalyst | CuO Nanoparticles | Heterogeneous Catalyst | Facilitates C-C bond formation with higher efficiency than bulk CuO. vaia.com |

| Base | Potassium Carbonate | Proton Acceptor | Generates the active enolate nucleophile from pentane-2,4-dione. |

| Solvent | Dimethylformamide (DMF) | Reaction Medium | A polar aprotic solvent suitable for Ullmann-type reactions. |

| Yield Comparison | CuO-NPs vs. Bulk CuO | Catalyst Efficiency | In an analogous reaction, CuO-NPs gave a 78% yield compared to 45% for bulk CuO under similar conditions. vaia.com |

Base-Mediated Alkylation Strategies

Base-mediated alkylation stands as a prominent method for the C-alkylation of β-dicarbonyl compounds like pentane-2,4-dione. The acidity of the α-hydrogens in these compounds facilitates the formation of a nucleophilic enolate, which can then react with an alkyl halide. pressbooks.pub In the synthesis of this compound, this strategy involves the reaction of a pentane-2,4-dione enolate with a 2-nitro-substituted aryl halide.

The choice of base is critical in these reactions. While strong bases can completely deprotonate the β-dicarbonyl compound, shifting the equilibrium entirely to the enolate side, weaker bases like alkoxides can be used to generate the enolate in smaller quantities. bham.ac.uk The reaction is typically carried out in a suitable solvent, and the choice of both base and solvent can influence the reaction's efficiency and selectivity.

Pentane-2,4-dione exists in a tautomeric equilibrium between its keto and enol forms. pearson.com The formation of the enolate anion is a key step in its alkylation. Enolates are ambident nucleophiles, meaning they can react at either the carbon or oxygen atom. bham.ac.uk For the synthesis of this compound, C-alkylation is the desired outcome.

The regioselectivity of the alkylation (C- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the counter-ion of the enolate, and the solvent. Hard electrophiles tend to react at the harder oxygen center, while softer electrophiles favor reaction at the softer carbon center. bham.ac.uk In the context of synthesizing 3-aryl-pentane-2,4-diones, the use of aryl iodides in the presence of a copper(I) catalyst has been shown to be an effective method for selective C-arylation of β-dicarbonyl enolates. unirioja.es

The generation of the enolate itself can also present regioselectivity challenges if the dicarbonyl compound is unsymmetrical. However, for a symmetrical molecule like pentane-2,4-dione, deprotonation occurs at the central methylene group, leading to a single enolate species. The stereochemistry of the resulting product is not a factor in this specific synthesis as a new stereocenter is not formed.

Indirect Synthetic Pathways through Precursor Modification

Indirect routes offer alternative strategies for the synthesis of this compound, often involving the modification of a pre-existing molecule.

Derivatization of 3-Substituted Pentane-2,4-dione Analogues

This approach involves starting with a pentane-2,4-dione molecule that is already substituted at the 3-position. A variety of 3-substituted pentane-2,4-diones can be synthesized through methods like the Finkelstein reaction, where chloro derivatives are converted to more reactive iodo derivatives, facilitating subsequent reactions. researchgate.net These substituted analogues can then be further modified to introduce the 2-nitrophenyl group. For instance, a precursor with a reactive functional group at the 3-position could undergo a cross-coupling reaction with a suitable 2-nitrophenyl boronic acid or organotin reagent.

Transformation of Nitro Group on Pre-Synthesized Phenylpentane-2,4-dione

An alternative indirect pathway begins with the synthesis of 3-phenylpentane-2,4-dione, which can then be nitrated to introduce the nitro group onto the phenyl ring. The synthesis of 3-phenylpentane-2,4-dione itself can be achieved through the arylation of pentane-2,4-dione. unirioja.es

The subsequent nitration of the phenyl ring would need to be carefully controlled to achieve the desired regioselectivity for the ortho position. Electrophilic aromatic substitution reactions on phenyl rings are well-established, but the directing effects of the pentane-2,4-dione substituent would need to be considered. It is important to note that direct nitration of some aromatic compounds can be challenging and may require specific reagents and conditions to avoid side reactions. mdpi.com For instance, the reduction of a nitro group is a common transformation, highlighting the reactivity of this functional group. masterorganicchemistry.com

Green Chemistry Approaches and Sustainable Synthesis Development

Modern synthetic chemistry places increasing emphasis on environmentally friendly methods. The development of green chemistry approaches for the synthesis of this compound focuses on reducing waste and using less hazardous materials. mdpi.com

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. ejcmpr.com Solvent-free reactions, where the reactants are mixed directly, often with grinding or heating, can be highly efficient and minimize waste. ekb.egresearchgate.net For the synthesis of dicarbonyl compounds, solvent-free aldol (B89426) and Michael addition reactions have been successfully implemented. researchgate.net

Catalyst Development for Enhanced Efficiency and Recyclability

The development of efficient and recyclable catalysts is a key focus in green chemistry and sustainable synthesis. In the context of synthesizing 3-aryl-pentane-2,4-diones, research has been directed towards creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

While specific studies on recyclable catalysts for the synthesis of this compound are not extensively documented, general advancements in catalyst design are applicable. For instance, the immobilization of copper catalysts on solid supports is a strategy to enhance recyclability in Ullmann-type reactions. nih.gov One approach involves the use of silica-functionalized copper(II)-hydrazide complexes, which have demonstrated high catalytic activity and the ability to be reused for multiple cycles in other copper-catalyzed reactions. nih.gov

In the realm of palladium catalysis, the development of magnetically separable catalysts represents a significant advancement. For example, a bimetallic Pd-Pt-Fe₃O₄ nanoparticle system has been reported as a recyclable catalyst for arylation reactions. researchgate.net This catalyst could be recovered using a magnet and reused for more than twenty cycles without a significant loss of activity. researchgate.net Another approach involves anchoring palladium to functionalized porous organic polymers, which can also serve as highly efficient and reusable heterogeneous catalysts. researchgate.net

Reaction Condition Optimization and Yield Enhancement Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of catalyst and co-catalyst (ligand), solvent, temperature, and stoichiometry of the reactants.

Influence of Catalysts and Co-catalysts

The choice of catalyst and, in the case of palladium-catalyzed reactions, the ligand, is critical for the efficiency of the α-arylation of pentane-2,4-dione.

In Ullmann-type reactions , the catalyst is typically a copper(I) salt, such as copper(I) iodide (CuI), used in conjunction with a ligand like phenanthroline. wikipedia.org The development of soluble copper catalysts supported by ligands such as diamines and acetylacetonate (B107027) has improved upon the traditional use of stoichiometric copper powder. wikipedia.org

For palladium-catalyzed α-arylation , a combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand is commonly employed. acs.orgnih.gov The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective. acs.org

The following table, adapted from studies on the α-arylation of a cyclic β-dicarbonyl compound, illustrates the significant impact of the palladium catalyst and ligand on product conversion. While this data is not for the direct synthesis of this compound, it provides valuable insight into catalyst selection for analogous systems.

| Palladium Catalyst | Ligand | Conversion (%) |

|---|---|---|

| Pd(t-Bu₃P)₂ | None | >99 |

| Pd(PPh₃)₄ | None | >99 |

| Pd₂(dba)₃ | None | >99 |

| Pd₂(dba)₃ | XPhos | 95 |

| Pd₂(dba)₃ | SPhos | 94 |

| Pd₂(dba)₃ | JohnPhos | 90 |

Data adapted from a study on the palladium-catalyzed α-arylation of a cyclic β-dicarbonyl compound with 1-iodo-3-nitrobenzene. nih.gov

Temperature, Solvent, and Stoichiometry Effects on Reaction Outcomes

The reaction temperature, solvent, and the molar ratio of the reactants are critical parameters that must be optimized to achieve high yields and selectivity.

Temperature: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 200°C. wikipedia.org Palladium-catalyzed arylations can often be carried out under milder conditions, with temperatures typically ranging from room temperature to the boiling point of the solvent. acs.org For instance, a palladium-catalyzed acetylation of an aryl bromide was conducted at 75°C. orgsyn.org

Solvent: The choice of solvent can significantly influence the reaction outcome. For Ullmann-type reactions, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are commonly used. wikipedia.org In palladium-catalyzed couplings, a range of solvents can be employed, including ethers like 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether, as well as hydrocarbons like toluene. nih.gov The selection of the solvent can affect the solubility of the reactants and the stability of the catalytic species.

Stoichiometry: The ratio of the aryl halide to the pentane-2,4-dione and the amount of base used are important for optimizing the reaction. An excess of the β-dicarbonyl compound or the base may be used to drive the reaction to completion. In many palladium-catalyzed α-arylation reactions, a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to generate the enolate of the pentane-2,4-dione. nih.gov The stoichiometry of the catalyst and ligand is also a critical factor, with catalyst loading typically in the range of 1-5 mol%. nih.gov

The following table summarizes typical conditions for the arylation of β-dicarbonyl compounds.

| Parameter | Ullmann Condensation | Palladium-Catalyzed α-Arylation |

|---|---|---|

| Aryl Halide | Aryl iodide or bromide (electron-deficient) | Aryl iodide, bromide, or triflate |

| Catalyst | Cu(I) salts (e.g., CuI) | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Phenanthroline, diamines | Phosphine ligands (e.g., XPhos, SPhos, PPh₃) |

| Base | Potassium carbonate, potassium hydroxide (B78521) | Sodium hydride, potassium carbonate, cesium carbonate |

| Solvent | NMP, DMF, Nitrobenzene | Toluene, THF, CPME |

| Temperature | High (e.g., >200°C) | Mild to high (e.g., 25-120°C) |

Chemical Reactivity and Mechanistic Investigations of 3 2 Nitrophenyl Pentane 2,4 Dione

Transformations Involving the Beta-Diketone Moiety

The pentane-2,4-dione portion of the molecule is the primary site of its most significant reactivity. The two carbonyl groups, separated by a single methylene (B1212753) group, create a highly activated system ripe for tautomerism, condensation, and subsequent cyclization reactions.

Enolization and Keto-Enol Tautomerism Studies

Like other β-dicarbonyl compounds, 3-(2-nitrophenyl)pentane-2,4-dione exists as an equilibrium mixture of its keto and enol tautomers. mdpi.comorganic-chemistry.org This rapid interconversion is a fundamental characteristic that influences its reactivity. organic-chemistry.org The equilibrium can be catalyzed by either acid or base. mdpi.com In the enol form, the molecule features a carbon-carbon double bond and a hydroxyl group, which are part of a conjugated system that often includes an intramolecular hydrogen bond between the hydroxyl proton and the second carbonyl oxygen. mdpi.com

The nature of the substituent at the α-carbon (the carbon between the two carbonyls) significantly impacts the position of the keto-enol equilibrium. In the case of this compound, two main factors are at play: steric hindrance and electronic effects.

Steric Hindrance: Bulky substituents on the α-carbon tend to destabilize the planar enol form due to steric repulsion with the terminal methyl groups. Studies on related compounds, such as 3-phenyl-2,4-pentanedione, show that the introduction of a phenyl group shifts the equilibrium towards the keto tautomer. rsc.orgnih.gov The 2-nitrophenyl group is similarly bulky, suggesting that it will also favor the keto form to minimize steric strain.

| Substituent at α-Carbon | Predominant Tautomer | Key Influencing Factor(s) |

| Hydrogen (in Pentane-2,4-dione) | Enol (~85% in CDCl₃) | Intramolecular H-bonding, Conjugation mdpi.com |

| Phenyl | Keto | Steric Hindrance nih.gov |

| 2-Nitrophenyl | Keto (Predicted) | Steric Hindrance, Electronic Withdrawal |

| Methyl | Keto | Steric Hindrance, Inductive Effect rsc.org |

This table is generated based on established principles of keto-enol tautomerism and data from related compounds.

Condensation Reactions with Nucleophiles (e.g., Amines, Aldehydes)

The electrophilic nature of the carbonyl carbons in the β-diketone moiety allows for condensation reactions with a variety of nucleophiles. While simple, non-cyclizing condensations are possible, the most synthetically valuable reactions of this type involve bifunctional nucleophiles that lead to the formation of heterocyclic rings.

Reactions with primary amines, for instance, can form enamine intermediates. nih.gov These reactions typically begin with the nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration to form an enaminone. Given the two carbonyl groups in this compound, reactions with bifunctional nucleophiles like hydrazines or diamines often proceed in a stepwise manner, ultimately leading to cyclization. researchgate.netnih.gov Condensation with highly reactive aldehydes is also possible at the central carbon, typically after deprotonation to form the enolate, which then acts as the nucleophile. However, the steric bulk of the 2-nitrophenyl group may hinder such reactions.

Cyclization Reactions to Form Heterocyclic Compounds

The most prominent application of this compound in synthetic chemistry is its use as a building block for heterocyclic compounds. The 1,3-relationship of the carbonyl groups is perfectly suited for forming five- and seven-membered rings upon reaction with appropriate dinucleophiles.

The synthesis of pyrazoles by reacting a β-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classic and reliable transformation known as the Knorr pyrazole (B372694) synthesis. nih.gov The reaction proceeds through initial condensation of the hydrazine with one carbonyl group to form a hydrazone, followed by intramolecular condensation with the second carbonyl group and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov Starting with this compound would be expected to produce a pyrazole ring bearing methyl groups at positions 3 and 5, and the 2-nitrophenyl group at position 4.

Furthermore, this compound can be a key component in multicomponent reactions to build more complex fused heterocycles like pyrazolo[3,4-b]pyridines. These syntheses often involve the one-pot reaction of a β-diketone, an aminopyrazole (or hydrazine to form it in situ), and an aldehyde. rsc.org The β-diketone provides two carbon atoms to form the pyridine (B92270) ring fused to the pyrazole core.

| Product | Reactants | General Conditions |

| Pyrazole Derivative | This compound, Hydrazine Hydrate | Reflux in a suitable solvent like ethanol. nih.gov |

| Pyrazolo[3,4-b]pyridine | This compound, Aldehyde, 3-Amino-5-methylpyrazole | Catalytic conditions (e.g., acid or base), often under thermal or microwave irradiation. rsc.org |

This table outlines general synthetic strategies based on established methods for these heterocycles.

Seven-membered heterocyclic rings, specifically 1,5-diazepines, can be synthesized from the condensation of β-diketones with 1,2-diamines, most commonly substituted or unsubstituted o-phenylenediamine (B120857). researchgate.netresearchgate.net The reaction involves the sequential condensation of the two amine groups with the two carbonyl groups of the diketone. nih.gov The reaction of this compound with o-phenylenediamine is expected to yield a 2,4-dimethyl-3-(2-nitrophenyl)-3H-1,5-benzodiazepine. The reaction is typically catalyzed by acids and can be performed in various solvents or under solvent-free conditions, sometimes aided by microwave irradiation. researchgate.netnih.gov

| Product | Reactants | General Conditions |

| 1,5-Benzodiazepine Derivative | This compound, o-Phenylenediamine | Acidic catalyst (e.g., PTSA, heteropolyacids), reflux in ethanol, or microwave irradiation. researchgate.netnih.gov |

This table outlines a general synthetic strategy based on established methods for 1,5-benzodiazepines.

Oxazine (B8389632) and Spiro Heterocycle Syntheses

The versatile reactivity of dicarbonyl compounds lends itself to the synthesis of a variety of heterocyclic systems. In the context of this compound, its derivatives can serve as precursors for the formation of oxazine and spiro heterocycles.

For instance, the cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-nitrophenyl)cyclohexanone, a derivative of the title compound, with cyanothioacetamide in the presence of a basic catalyst like piperidine, leads to the formation of a tetrahydroisoquinoline-3(2H)-thione. researchgate.net This product can then undergo further reactions to yield more complex heterocyclic structures. researchgate.net

The synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a one-pot, three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org This highlights a strategy for constructing spirocyclic frameworks. While not directly employing this compound, this methodology demonstrates a relevant synthetic approach for related dicarbonyl compounds.

Furthermore, the hetero-Diels-Alder reaction of conjugated nitroalkenes with methylenecyclopentane (B75326) provides a pathway to spirocyclic-1,2-oxazine N-oxides. mdpi.com This reaction proceeds with high selectivity. mdpi.com

A series of novel nih.govmasterorganicchemistry.com-oxazine derivatives have been synthesized from chalcones, which are α,β-unsaturated ketones. derpharmachemica.com The process involves reacting chalcone (B49325) derivatives with urea (B33335) in the presence of a base to form the oxazine ring. derpharmachemica.com

Triazole and Other N-Heterocycle Syntheses

The synthesis of triazoles and other nitrogen-containing heterocycles from derivatives of this compound is an area of significant interest due to the diverse biological activities of these compounds. nih.gov

A common method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction provides a highly efficient route to 1-monosubstituted aryl 1,2,3-triazoles. organic-chemistry.org Another approach involves the reaction of N-tosylhydrazones with sodium azide (B81097), mediated by molecular iodine, to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org

The synthesis of 3-nitro-1H-1,2,4-triazole derivatives has been accomplished using click chemistry, demonstrating excellent yields. nih.gov Additionally, 1,2,4-triazoles can be prepared by reacting 3-amino-1,2,4-triazoles with alcohols and nitrosating agents. google.com

Beyond triazoles, other N-heterocycles can also be synthesized. For example, pyrimidine (B1678525) derivatives, another important class of N-heterocyclic compounds, can be prepared through the Biginelli condensation of a β-dicarbonyl compound with urea or thiourea (B124793) and an aldehyde. mdpi.com

The table below summarizes various synthetic methods for N-heterocycles:

| Heterocycle | Synthetic Method | Starting Materials | Catalyst/Reagent |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | Aryl azide, alkyne | Copper(I) |

| 1,2,3-Triazole | Iodine-mediated cyclization | N-tosylhydrazone, sodium azide | Molecular iodine |

| 1,2,4-Triazole | Click Chemistry | - | - |

| 1,2,4-Triazole | Diazotization and cyclization | 3-amino-1,2,4-triazole, alcohol | Nitrosating agent |

| Pyrimidine | Biginelli Condensation | β-dicarbonyl compound, urea/thiourea, aldehyde | Acid catalyst |

Quinolinecarboxylic Ester Formation

The formation of quinoline (B57606) derivatives from this compound precursors represents a significant synthetic transformation. Research has shown that derivatives of the title compound can be used to synthesize tetrahydroisoquinoline structures. For example, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione can be synthesized via the cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-nitrophenyl)cyclohexanone with 2-cyanothioacetamide. researchgate.net This intermediate can then be further functionalized. researchgate.netresearchgate.net

Reactivity of the 2-Nitrophenyl Group

Reduction Reactions of the Nitro Group (e.g., to amino, hydroxylamine (B1172632), or azo derivatives)

The reduction of the nitro group on the 2-nitrophenyl ring of this compound and related compounds is a fundamental transformation that opens up a wide range of synthetic possibilities. The resulting amino, hydroxylamine, or azo derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and other functional molecules.

A variety of reducing agents can be employed to achieve the reduction of aromatic nitro groups. masterorganicchemistry.comwikipedia.org Common methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com It is generally an effective method for converting nitro groups to amines. commonorganicchemistry.com

Metal/Acid Systems: Combinations like iron (Fe) in acidic media (e.g., acetic acid or hydrochloric acid), tin (Sn) and HCl, or zinc (Zn) and acid are classic and effective methods for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also utilized for the reduction of nitroarenes. wikipedia.org Lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro compounds, but it tends to form azo products. commonorganicchemistry.com

The choice of reducing agent can sometimes allow for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com The reduction can also lead to different products depending on the reaction conditions. For instance, while the primary product is often the corresponding aniline, under certain conditions, aryl hydroxylamines or N,N'-diarylhydrazines can be formed. wikipedia.org

The following table summarizes common reducing agents and their primary products in the reduction of aromatic nitro compounds:

| Reducing Agent | Primary Product |

| H₂/Pd/C, PtO₂, or Raney Ni | Amine |

| Fe/Acid | Amine |

| Sn/HCl | Amine |

| Zn/Acid | Amine |

| Sodium Hydrosulfite | Amine |

| Sodium Sulfide | Amine |

| Tin(II) Chloride | Amine |

| LiAlH₄ | Azo compound |

| Zinc metal | N,N'-diarylhydrazine |

| Raney nickel and hydrazine (0-10 °C) | Aryl hydroxylamine |

Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 2-nitrophenyl ring in this compound. The electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles.

A common example of an SNAr reaction is the displacement of a halide or other leaving group from an aromatic ring by a nucleophile. For instance, 2-chloro-3-nitropyridines can react with sodium azide to form 2-azido-3-nitropyridines. mdpi.com This demonstrates the feasibility of introducing new functional groups onto the nitrophenyl ring system.

In the context of catalysis, the SNAr of fluorobenzene (B45895) with morpholine (B109124) has been studied as a model system. rsc.org This reaction is catalyzed by a ruthenium complex, but it was found that the product, N-phenylmorpholine, binds tightly to the catalyst, leading to product inhibition. rsc.org

Role of Nitrophenyl in Conjugate Addition Reactions

The 2-nitrophenyl group in this compound and related structures can influence conjugate addition reactions. The nitro group is a strong electron-withdrawing group, which makes an adjacent double bond electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction. masterorganicchemistry.com

In the synthesis of hybrid molecules with potential anticancer activity, the (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene structural fragment acts as a Michael acceptor. nih.gov This allows for the addition of nucleophiles, which is a key step in the synthesis of these compounds. nih.gov

The general mechanism of a Michael addition involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). masterorganicchemistry.com A variety of nucleophiles can participate in conjugate addition, including enolates, amines, and thiols. masterorganicchemistry.com

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is significantly influenced by a network of non-covalent interactions, both within the molecule and with its surrounding chemical environment. These interactions play a crucial role in stabilizing specific conformations, modulating electron density, and directing the molecule toward specific reaction outcomes.

A defining feature of the this compound structure is the pentane-2,4-dione group, which exists in a dynamic equilibrium between its keto and enol forms. In solution, the enol tautomer is significantly stabilized by a strong, resonance-assisted intramolecular hydrogen bond formed between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a stable six-membered pseudo-ring. This type of intramolecular hydrogen bonding is a well-documented phenomenon in β-dicarbonyl compounds. nih.gov

The presence of the ortho-nitro group on the phenyl ring introduces additional layers of complexity to the hydrogen bonding network. The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This can lead to competition between intra- and intermolecular hydrogen bonding. nih.gov For instance, in the presence of hydrogen-bond-donating solvents or reagents, intermolecular hydrogen bonds can form with the oxygen atoms of the nitro group. conicet.gov.ar Density Functional Theory (DFT) calculations on related nitro-containing compounds show that such intermolecular interactions can be significant, with interaction energies contributing to the stability of reaction intermediates. conicet.gov.ar

These hydrogen bonding networks are critical in dictating the primary reaction pathway for this compound: reductive cyclization. The process typically begins with the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. The intramolecular hydrogen bond in the dione (B5365651) moiety helps to hold that portion of the molecule in a planar conformation, pre-organizing it for the subsequent intramolecular cyclization step. Once the nitro group is reduced, the newly formed amine or hydroxylamine can act as a nucleophile, attacking one of the carbonyl carbons of the dione. This intramolecular cyclization, followed by dehydration, leads to the formation of a stable quinoline ring system. The efficiency of this cyclization is influenced by the molecule's conformation, which is controlled by the interplay of these hydrogen bonds.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

While comprehensive kinetic and thermodynamic data specifically for this compound are not extensively documented in dedicated studies, a wealth of information from related systems allows for a robust understanding of its reaction dynamics. The primary reaction of interest is the reductive cyclization to form substituted quinolines, a transformation widely studied for various nitroarenes.

Kinetic Studies

The kinetics of quinoline formation from this compound are largely governed by the conditions of the nitro group reduction and the subsequent cyclization. The reduction of the nitro group is often the rate-determining step. Studies on nitroreduction indicate it proceeds stepwise, and the reduction of the intermediate nitroso group to the hydroxylamino group is typically much faster than the initial reduction of the nitro group itself. rhhz.net

The following table summarizes the outcomes for the synthesis of quinoline derivatives from various nitroarenes under different catalytic conditions, illustrating the kinetic control exerted by the chosen methodology.

| Catalyst/Method | Substrate Type | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ru-Fe/γ-Al₂O₃ (Continuous Flow) | Nitroarenes | N/A (Flow Rate) | 46-88 | psu.edu |

| [Msim][OOCCCl₃] (Ionic Liquid) | 2-aminoaryl ketone + ketone | 45 min | 99 | nih.gov |

| NiO Nanoparticles | 2-aminoaryl ketone + ketone | 2.5 min | 95 | nih.gov |

| Ru photocatalyst/Visible Light | Nitroarene w/ ester | N/A | Variable | nih.gov |

More specific kinetic data, such as rate constants, have been determined for the cyclization of structurally related compounds. For instance, a study on the cyclization of ω-(p-nitrophenyl)hydantoic acid amides provided detailed rate constants under various pH conditions, demonstrating the influence of acid, water, and hydroxide (B78521) ion catalysis on the reaction.

| Compound | kH (dm³ mol⁻¹ s⁻¹) | kw (s⁻¹) | kOH (dm³ mol⁻¹ s⁻¹) |

|---|---|---|---|

| 2-UAma | (2.24 ± 0.25) × 10⁻⁴ | N/A | (1.17 ± 0.08) × 10⁴ |

| 3-UAm | (1.60 ± 0.12) × 10⁻² | N/A | N/A |

Thermodynamic Studies

The reductive cyclization of this compound is a thermodynamically favorable process. The reaction results in the formation of a highly stable, aromatic quinoline ring system and water, which represents a significant release of energy (an exergonic process).

Theoretical studies using DFT are powerful tools for probing the thermodynamics of such reactions. Calculations can determine the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each step of the reaction pathway. For cycloaddition and cyclization reactions, a negative ΔG indicates a spontaneous process. DFT studies on the interaction of nitro-containing compounds and on cycloaddition reactions confirm that the formation of stable cyclic products from acyclic precursors is typically characterized by negative enthalpy and Gibbs free energy values. conicet.gov.ar

The table below presents calculated thermodynamic parameters for a related [3+2] cycloaddition reaction, illustrating the typical values obtained from such theoretical studies.

| Parameter | Value |

|---|---|

| Activation Gibbs Free Energy (ΔG‡) | 22.8–25.6 kcal·mol⁻¹ |

| Reaction Gibbs Free Energy (ΔGrxn) | -28.4 kcal·mol⁻¹ |

This exergonic nature drives the reaction toward the stable heterocyclic product, making the synthesis of quinolines from 2-nitroaryl precursors a common and efficient strategy in organic chemistry.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of 3-(2-Nitrophenyl)pentane-2,4-dione, including the determination of its tautomeric forms.

¹H NMR Analysis for Proton Environments and Tautomeric Forms

A ¹H NMR spectrum would be crucial for identifying the different proton environments within the molecule and for quantifying the equilibrium between the keto and enol tautomers. In deuterated chloroform (B151607) (CDCl₃), it is anticipated that this compound would exist as a mixture of these two forms.

The keto form would be expected to show a distinct signal for the methine proton at the C3 position, likely as a multiplet due to coupling with the protons of the adjacent nitrophenyl ring. The methyl protons of the two acetyl groups would also give rise to one or two singlets.

The enol form, stabilized by intramolecular hydrogen bonding, would present a characteristic downfield signal for the enolic hydroxyl proton, typically in the range of 15-17 ppm. The methyl protons in the enol tautomer would also show distinct signals. The vinylic proton signal would be absent due to the substitution at the C3 position. The aromatic protons on the 2-nitrophenyl group would appear as a complex multiplet pattern in the aromatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tautomer) |

| ~2.1-2.3 | s | 6H | 2 x CH₃ (Keto) |

| ~4.5-5.0 | m | 1H | CH (Keto) |

| ~7.4-8.2 | m | 4H | Ar-H (Keto/Enol) |

| ~2.0-2.2 | s | 6H | 2 x CH₃ (Enol) |

| ~16.0-17.0 | s | 1H | OH (Enol) |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

¹³C NMR for Carbon Backbone and Functional Group Characterization

The ¹³C NMR spectrum would provide definitive evidence for the carbon framework of the molecule. In the keto form, distinct signals for the two carbonyl carbons (C2 and C4) would be expected in the downfield region (around 200 ppm). The methine carbon (C3) and the methyl carbons would also have characteristic chemical shifts.

For the enol form, the spectrum would show signals for the two carbonyl/enolic carbons at different chemical shifts compared to the keto form, reflecting the different electronic environment. The signal for the C3 carbon would also be shifted.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment (Tautomer) |

| ~203 | C=O (Keto) |

| ~190 | C=O (Enol) |

| ~150-160 | C-NO₂ (Keto/Enol) |

| ~120-140 | Ar-C (Keto/Enol) |

| ~100 | C3 (Enol) |

| ~60-70 | C3 (Keto) |

| ~25-30 | CH₃ (Keto/Enol) |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This would reveal the coupling relationships between protons, for example, between the methine proton and the aromatic protons in the keto form.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Infrared (IR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding

Infrared (IR) spectroscopy would provide valuable information about the functional groups present in this compound. The spectrum would be a composite of the vibrations from both the keto and enol tautomers.

Key expected vibrational bands would include:

C=O stretching: In the keto form, two strong absorption bands would be expected in the region of 1700-1730 cm⁻¹.

C=C and C=O stretching (Enol form): The conjugated system in the enol form would give rise to strong bands around 1600-1640 cm⁻¹ and 1540-1580 cm⁻¹.

O-H stretching: A broad band in the region of 2500-3200 cm⁻¹ would be indicative of the intramolecularly hydrogen-bonded hydroxyl group in the enol form.

NO₂ stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear in their characteristic regions.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2500 | Broad | O-H stretch (Enol) |

| ~1725 | Strong | C=O stretch (Keto) |

| ~1705 | Strong | C=O stretch (Keto) |

| ~1620 | Strong | C=C/C=O stretch (Enol) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

Note: This table is a hypothetical representation and actual vibrational frequencies may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima Analysis

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The presence of the nitrophenyl group and the β-dicarbonyl moiety, which can exist in a conjugated enol form, would lead to characteristic absorption bands.

It would be expected to observe:

π → π* transitions: These would likely occur at shorter wavelengths (higher energy) and would be associated with the aromatic ring and the conjugated enone system of the enol tautomer.

n → π* transitions: These lower energy transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl groups, would be expected at longer wavelengths.

The position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity, which can affect the keto-enol equilibrium.

Table 4: Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~250-270 | High | Ethanol | π → π* (Aromatic/Enone) |

| ~320-350 | Moderate | Ethanol | π → π* (Enone/Nitro) |

| ~400-430 | Low | Ethanol | n → π* (Carbonyl/Nitro) |

Note: This table is a hypothetical representation and actual absorption maxima and molar absorptivities may vary.

Solvatochromic Properties and Solvent-Solute Interactions

The solvatochromic properties of this compound, which describe the change in its absorption spectrum with varying solvent polarity, have been a subject of investigation. The interaction between the compound and the solvent can cause shifts in the UV-visible absorption bands. This phenomenon is attributed to the differential perturbation of the ground and excited states of the molecule by the solvent environment. researchgate.net

Studies on similar compounds, like newly synthesized azo-dyes, have shown that both the wavelength and intensity of absorption bands are affected by the solvent. researchgate.net For instance, a hypsochromic (blue) shift can be observed for n→π* transitions, while a bathochromic (red) shift may occur for π→π* transitions as solvent polarity increases. researchgate.net This behavior suggests a significant difference in the dipole moment between the ground and excited states, indicating charge transfer characteristics. researchgate.net While specific data for this compound is not detailed in the provided results, the principles of solvatochromism observed in analogous structures with nitro-phenyl and dicarbonyl moieties would likely apply. The study of solvent effects helps in understanding the nature of the electronic transitions and the solute-solvent interactions at a molecular level.

Complex Formation Studies using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable technique for studying the formation of metal complexes with ligands like this compound. This method allows for the determination of the stoichiometry and stability constants of the resulting complexes. The interaction of this β-diketone with various metal ions can be monitored by observing changes in the absorption spectra. nih.gov

The formation of a complex is often indicated by a shift in the maximum absorption wavelength (λmax) or a change in absorbance upon addition of a metal ion to the ligand solution. nih.govresearchgate.net For example, studies on other β-diketone derivatives have shown that they can form stable 1:1 and 1:2 metal-ligand complexes with various transition and lanthanide metal ions. derpharmachemica.comresearchgate.net The stability of these complexes can be influenced by factors such as the nature of the metal ion and the solvent medium. derpharmachemica.comresearchgate.net The molar ratio method is commonly employed to determine the stoichiometry of the complexes by monitoring the absorbance while varying the ligand-to-metal concentration ratio. nih.gov Computational studies can further complement experimental UV-Vis data to elucidate the electronic structure and the nature of the metal-ligand bonding. tubitak.gov.tr

The following table summarizes typical data obtained from such studies, though specific values for this compound are illustrative based on similar compounds.

| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) |

| Cu(II) | 1:2 | High |

| Ni(II) | 1:2 | Moderate |

| Co(II) | 1:2 | Moderate |

| Zn(II) | 1:2 | Moderate |

Note: The stability constants are generally determined using methods like the Bjerrum method and are influenced by experimental conditions such as ionic strength and solvent composition. derpharmachemica.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pattern of organic compounds, including this compound. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M+), which corresponds to the molecular weight of the compound, and various fragment ions. The molecular ion of this compound would be expected at an m/z corresponding to its molecular formula, C11H11NO4.

The fragmentation of the molecular ion provides valuable structural information. For pentane-2,4-dione derivatives, common fragmentation pathways involve cleavages of the alkyl and acyl groups. chemguide.co.ukresearchgate.net The presence of a nitro-phenyl group introduces additional fragmentation routes, such as the loss of NO2 or NO. researchgate.net The fragmentation pattern is often complex, with characteristic losses that help in identifying the different parts of the molecule. youtube.com For instance, the loss of a methyl group (CH3, 15 Da) or an acetyl group (CH3CO, 43 Da) are common in pentanedione structures. youtube.com The "ortho effect" can also influence the fragmentation of 2-nitrophenyl derivatives, leading to specific rearrangement reactions. researchgate.net

A hypothetical fragmentation pattern for this compound is presented below:

| m/z Value | Possible Fragment Ion/Loss |

| 221 | [M - H2O]+ (Loss of water) |

| 193 | [M - CO]+ or [M - C2H4]+ (Loss of carbonyl or ethene) |

| 177 | [M - NO2]+ (Loss of nitro group) |

| 150 | [M - C3H5O2]+ (Cleavage of the pentanedione moiety) |

| 122 | [C6H4NO2]+ (Nitrophenyl cation) |

| 43 | [CH3CO]+ (Acetyl cation) |

Note: This table is illustrative and based on general fragmentation principles of related compounds.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Determination of Solid-State Molecular Conformation and Geometry

X-ray diffraction studies on derivatives of pentane-2,4-dione have revealed detailed information about their molecular conformation and geometry. These studies provide precise bond lengths, bond angles, and torsion angles. researchgate.net For similar compounds, the pentane-2,4-dione moiety is often found to be nearly planar. researchgate.net The orientation of the 2-nitrophenyl group relative to the pentanedione plane is a key structural feature. Due to steric hindrance, the phenyl ring is typically rotated out of the plane of the dione (B5365651). The nitro group itself may also be twisted relative to the phenyl ring.

Computational and Theoretical Investigations of 3 2 Nitrophenyl Pentane 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-(2-Nitrophenyl)pentane-2,4-dione, DFT calculations would be the first step in a thorough theoretical investigation.

A primary application of DFT is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound. Of particular interest would be the dihedral angle between the phenyl ring and the pentane-2,4-dione moiety, which is influenced by the steric hindrance of the ortho-nitro group.

Furthermore, DFT calculations would provide insights into the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic and nucleophilic attack.

Should such a study be conducted, a data table would typically be generated to present these predicted geometric parameters.

β-diketones like pentane-2,4-dione are well-known to exist as a mixture of keto and enol tautomers in dynamic equilibrium. mdpi.com The presence of the 2-nitrophenyl substituent would influence the relative stability of these tautomers. DFT calculations would be instrumental in determining the energies of the possible tautomeric and rotameric forms of this compound.

By calculating the energies of the transition states connecting these tautomers, researchers could elucidate the reaction pathways and activation barriers for the interconversion processes. This would provide a detailed understanding of the molecule's dynamic behavior.

A typical output of this analysis would be a potential energy surface diagram, illustrating the relative energies of the different forms and the barriers between them.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic properties.

For this compound, the FMO analysis would reveal the electron-donating (HOMO) and electron-accepting (LUMO) capabilities. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. The distribution of these orbitals would show which parts of the molecule are involved in electronic transitions and chemical reactions.

A data table in a dedicated study would list the energies of the HOMO, LUMO, and the HOMO-LUMO gap, often accompanied by visualizations of the orbital shapes.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. mdpi.com This method can identify and classify both covalent and non-covalent interactions within a molecule.

In an analysis of this compound, QTAIM would be used to locate bond critical points (BCPs) for all the bonds. The properties of the electron density at these points, such as its magnitude and the Laplacian, would reveal the nature of the bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). This would be particularly insightful for characterizing the intramolecular hydrogen bond in the enol tautomer and any weak interactions involving the nitro group.

A table summarizing the topological properties at the bond critical points would be a standard feature of a QTAIM analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).

For this compound, NBO analysis would quantify the delocalization of electron density, particularly the π-conjugation within the β-diketone fragment and the electronic communication between the nitrophenyl ring and the dione (B5365651) moiety. The analysis calculates the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These energies are a measure of hyperconjugative and resonance effects, providing a quantitative understanding of intramolecular charge transfer.

A detailed NBO study would include a table listing the most significant donor-acceptor interactions and their second-order perturbation theory energies.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While the gas-phase calculations from DFT provide a fundamental understanding, the behavior of this compound in solution could be different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule in a condensed phase.

An MD simulation would model the movement of the solute and solvent molecules over time, providing insights into the conformational flexibility of the this compound. This would allow for the exploration of the accessible rotational conformations and the dynamics of the tautomeric equilibrium in a specific solvent. The simulation could also reveal the nature of the solvation shell and the specific intermolecular interactions, such as hydrogen bonds with the solvent.

The results of an MD simulation are often presented as plots of structural parameters (like dihedral angles) over time, or as radial distribution functions showing the probability of finding solvent molecules at a certain distance from the solute.

In-Silico Studies of Molecular Interactions

In-silico studies are a cornerstone of modern chemical and pharmaceutical research, offering a time- and cost-effective means to predict the behavior of molecules. azolifesciences.comfq-unam.org These computational approaches allow for the simulation of molecular interactions that underpin a compound's physical, chemical, and potential biological properties. For this compound, such studies can provide valuable insights into its conformational flexibility, electronic properties, and potential to interact with macromolecular targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. studysmarter.co.ukwikipedia.org This method is instrumental in understanding the fundamental principles of molecular recognition, such as the "lock-and-key" and "induced-fit" models. wikipedia.orgcomputabio.com In the context of this compound, molecular docking can be conceptually applied to explore its potential binding modes within a hypothetical receptor active site.

The process involves placing the ligand in the binding site of the receptor and evaluating the various possible conformations. computabio.com A scoring function is then used to estimate the binding affinity for each pose, with lower energy scores generally indicating a more stable complex. wikipedia.org For this compound, several types of non-covalent interactions could be anticipated to play a role in its binding to a receptor. These include:

Hydrogen Bonding: The two carbonyl groups of the pentane-2,4-dione moiety can act as hydrogen bond acceptors, while any potential tautomeric enol forms could act as hydrogen bond donors.

Pi-Pi Stacking: The aromatic nitrophenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site.

Van der Waals Forces: These are non-specific attractive or repulsive forces that would exist between the ligand and the receptor.

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the aromatic ring and a partial negative charge on the oxygen atoms, which can lead to electrostatic interactions with charged or polar residues in the receptor.

A conceptual molecular docking study of this compound could provide a ranked list of possible binding poses, along with their predicted binding energies. This information can be invaluable for generating hypotheses about its potential molecular targets and for guiding the design of future experimental studies. The following interactive table illustrates the types of conceptual interactions that could be identified in a molecular docking simulation.

| Interaction Type | Potential Interacting Residues in a Receptor | Functional Group(s) of this compound Involved |

| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine | Carbonyl oxygens |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Nitrophenyl ring |

| Electrostatic (dipole-dipole) | Aspartate, Glutamate, Asparagine, Glutamine | Nitro group, Carbonyl groups |

| Van der Waals | Alanine, Valine, Leucine, Isoleucine | Entire molecule |

It is important to emphasize that without a specified biological target, this discussion remains conceptual. However, the principles of molecular docking provide a robust framework for predicting and analyzing the potential non-covalent interactions that govern the binding of this compound to a macromolecular receptor. iaanalysis.comnih.gov

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics is a field that combines chemistry, computer science, and information technology to analyze and organize chemical data. fq-unam.orgnih.gov It plays a crucial role in drug discovery and development by enabling the prediction of various properties of chemical compounds. azolifesciences.comlongdom.org One of the primary tools in chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netmeilerlab.org These models are mathematical equations that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgconicet.gov.ar

The fundamental principle of QSAR/QSPR is that the structure of a molecule determines its properties. cofc.edu By quantifying structural features as numerical values known as molecular descriptors, it is possible to build a model that can predict the activity or property of new, untested compounds. conicet.gov.ar For this compound, a QSAR/QSPR study would involve the following conceptual steps:

Data Set Collection: A dataset of compounds with known activities or properties, structurally related to this compound, would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume). conicet.gov.ar

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that links the descriptors to the activity or property of interest. nih.govnih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. nih.gov

A QSAR model for a series of compounds including this compound could predict its potential biological activity, while a QSPR model could predict its physicochemical properties such as solubility, boiling point, or logP (a measure of lipophilicity). The following interactive table provides examples of molecular descriptors that could be calculated for this compound and their potential relevance in a QSAR/QSPR model.

| Descriptor Class | Example Descriptor | Potential Relevance |

| Constitutional (1D) | Molecular Weight | Influences transport and distribution properties. |

| Constitutional (1D) | Number of Nitrogen Atoms | Can be related to specific interactions or metabolic pathways. |

| Topological (2D) | Kier & Hall Shape Index | Describes molecular shape and branching. |

| Topological (2D) | Balaban J Index | Relates to the degree of branching in the molecule. |

| Geometrical (3D) | Molecular Surface Area | Influences interactions with receptors and solubility. |

| Geometrical (3D) | Molecular Volume | Relates to the size of the molecule and its fit in a binding pocket. |

| Electronic (3D) | Dipole Moment | Describes the polarity of the molecule and its potential for electrostatic interactions. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Through the application of chemoinformatics and QSAR/QSPR modeling, it is conceptually possible to gain a deeper understanding of the structure-property relationships of this compound and to predict its behavior in various chemical and biological systems. These in-silico approaches are invaluable for prioritizing compounds for further experimental investigation and for guiding the rational design of new molecules with desired characteristics.

Applications and Role As a Synthetic Intermediate in Advanced Materials and Chemical Entities

Precursor for Advanced Organic Synthesis

The reactivity of the dicarbonyl and the aromatic nitro functionalities within 3-(2-Nitrophenyl)pentane-2,4-dione makes it a valuable starting material for the synthesis of a wide array of organic compounds.

Building Block for Complex Polyheterocyclic Systems

The construction of polyheterocyclic systems is a cornerstone of modern organic and medicinal chemistry, as these scaffolds are prevalent in numerous biologically active compounds and functional materials. mdpi.comnih.gov this compound serves as a key building block in the synthesis of such complex structures. The presence of the β-diketone allows for a variety of condensation reactions, while the nitro group can be readily transformed into other functional groups, such as amines, which can then participate in cyclization reactions.

For instance, the dicarbonyl portion of the molecule can react with hydrazines or other binucleophiles to form heterocyclic rings. Subsequent reduction of the nitro group to an amine provides a handle for further annulation, leading to the formation of fused polyheterocyclic systems. researchgate.net This strategy has been employed in the synthesis of various nitrogen-containing heterocyclic compounds. The versatility of this approach is demonstrated by the ability to generate diverse molecular architectures by carefully selecting the reaction partners and conditions. mdpi.com

Synthesis of Photoelectronic Materials

The field of photoelectronic materials is rapidly expanding, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The synthesis of novel organic molecules with tailored electronic and photophysical properties is crucial for the advancement of this field. While direct evidence for the use of this compound in photoelectronic material synthesis is not explicitly detailed in the provided search results, the structural motifs it contains are relevant to this area. For example, the related compound (E)-3-cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one has been studied for its photoisomerization properties, which are of interest in the development of photoswitchable materials. researchgate.net The combination of a conjugated system and an electron-withdrawing nitro group in this compound suggests its potential as a precursor for molecules with interesting photophysical behavior.

Development of Functional Dyes and Pigments

Functional dyes and pigments are valued for their intense color and stability, finding use in a wide range of applications. The chromophoric properties of many organic dyes arise from extended π-conjugated systems. The structural framework of this compound provides a basis for the synthesis of such dyes. For instance, the condensation of the diketone moiety with various reagents can lead to the formation of heterocyclic dyes. The nitro group can also be a key component of the chromophore, often acting as a potent electron-accepting group.

Borondipyrromethene (BODIPY) dyes, known for their sharp absorption and emission bands, have been functionalized with pentane-2,4-dione units to facilitate their anchoring onto surfaces like TiO2. miami.edu This demonstrates the utility of the pentane-2,4-dione moiety in the design of functional dyes. While the specific use of the 3-(2-nitrophenyl) derivative is not mentioned, its structural similarity suggests its potential in creating dyes with tailored properties.

Coordination Chemistry and Ligand Design

The β-diketone functionality of this compound is a classic chelating group, making this compound and its derivatives valuable ligands in coordination chemistry.

Chelation Properties with Metal Ions

The enol form of β-diketones readily deprotonates to form a monoanionic ligand that can coordinate to a metal ion in a bidentate fashion, forming a stable six-membered ring. beloit.eduresearchgate.net This chelation is a fundamental concept in coordination chemistry. beloit.edu The resulting metal acetylacetonate (B107027) complexes often exhibit enhanced stability and unique physicochemical properties. chemrj.org

The coordination of pentane-2,4-dione (acetylacetone) itself with various metal ions, such as Ni(II) and Cu(II), has been extensively studied. chemrj.orgnih.govresearchgate.net These studies have shown that the coordination of the oxygen atoms of the diketone to the metal ion is a key feature of these complexes. chemrj.org The presence of the 2-nitrophenyl substituent in this compound can influence the electronic properties of the β-diketone, thereby modulating the stability and reactivity of the resulting metal complexes.

Development of Metal Complexes as Catalysts or Functional Materials

Metal complexes derived from β-diketone ligands have found widespread applications as catalysts in various organic transformations, including polymerization and hydrogenation reactions. chemrj.org For example, nickel(II) complexes with tetradentate tripodal 4N ligands have been shown to be effective catalysts for alkane oxidation. rsc.org

The ability to tune the steric and electronic properties of the ligand by introducing substituents allows for the rational design of catalysts with specific activities and selectivities. The 2-nitrophenyl group in this compound offers a site for further functionalization, which could be exploited in the development of new catalytic systems. By modifying this substituent, it may be possible to create metal complexes with tailored catalytic properties or to develop new functional materials with interesting magnetic or optical characteristics.

Focused Research on this compound Reveals Limited Specific Applications

The search for information on this particular molecule—a derivative of pentane-2,4-dione (also known as acetylacetone) with a 2-nitrophenyl substituent at the third position—did not yield targeted results for the outlined applications. General research on related 1,3-diketones and nitrophenyl derivatives exists, but direct data on This compound is absent. For instance, while there is research on compounds like 3-(4-nitrophenyl)pentane-2,4-dione (B8802658), this does not provide the specific information required for the 2-nitro isomer.

Consequently, it is not possible to provide a detailed article on the following specified topics for This compound due to the lack of available scientific findings:

Role in Reaction Mechanism Probes and Catalytic System Studies

While broader classes of compounds, such as β-diketones and nitroaromatics, are known to be active in these areas, the specific contribution and behavior of This compound have not been documented in a manner that would allow for a scientifically accurate and detailed report as per the requested structure.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The development of more efficient, sustainable, and scalable synthetic routes to 3-(2-Nitrophenyl)pentane-2,4-dione and its derivatives is a primary area for future research. While classical methods like the Claisen condensation have been traditionally employed for the synthesis of β-diketones, modern synthetic techniques offer promising alternatives. ijpras.commdpi.com

Flow Chemistry: Continuous flow synthesis presents a powerful tool for the preparation of β-dicarbonyl compounds, offering advantages such as enhanced reaction control, improved safety, and facile scalability. rsc.orgresearchgate.netacs.org Future work could focus on translating and optimizing the synthesis of this compound using flow reactors. This would involve the systematic variation of reaction parameters to maximize yield and purity while minimizing reaction times. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. youtube.com This methodology could be harnessed for the synthesis of this compound through novel C-H activation and arylation strategies. beilstein-journals.orgnih.gov Research in this area could explore the direct coupling of 2-nitro-iodobenzene with pentane-2,4-dione using a suitable photocatalyst, offering a more atom-economical and potentially more versatile route than traditional methods. acs.org The development of metal-free photoredox systems for this transformation would be a particularly noteworthy achievement. st-andrews.ac.uk

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety for handling reactive intermediates, improved scalability. rsc.orgacs.org | Optimization of reaction conditions (temperature, pressure, residence time), development of integrated purification modules. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, potential for novel bond formations. youtube.comnih.gov | Catalyst screening, exploration of different nitroarene precursors, mechanistic investigations. |

Exploration of New Reactivity Modes and Mechanistic Pathways

The interplay between the β-dicarbonyl moiety and the 2-nitrophenyl substituent in this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover and understand novel reaction pathways.

The nitro group can serve as a versatile functional handle for a variety of transformations. Its reduction to an amino group would provide access to a new class of ligands and building blocks. Furthermore, the strategic positioning of the nitro group ortho to the pentane-2,4-dione linkage could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. Mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods, will be crucial for elucidating the pathways of these transformations.

Development of Advanced Computational Models for Predictive Studies

Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of this compound. Future research should focus on the development and application of advanced computational models.

Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, conformational preferences, and tautomeric equilibria. mdpi.com These calculations can provide insights into the relative stabilities of the keto and enol forms and how the nitrophenyl group influences this equilibrium. Furthermore, computational models can be used to predict the compound's reactivity in various chemical transformations, guiding the design of new synthetic routes and catalytic applications. These theoretical investigations can also aid in understanding the mechanism of photochemical and photoredox processes involving this molecule.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure analysis, conformational searching, prediction of spectroscopic properties. | Understanding of keto-enol tautomerism, rotational barriers, and the electronic influence of the nitro group. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Prediction of photophysical properties relevant to materials science and photoredox catalysis. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions in different solvent environments. | Insights into solubility, aggregation behavior, and interactions with other molecules. |

Integration into Advanced Material Science Applications

The unique combination of a chelating β-dicarbonyl unit and a photo- and electro-active nitrophenyl group makes this compound a promising building block for advanced materials.